N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 922036-05-3) is a synthetic small molecule belonging to the 3,4-dihydroisoquinoline-2(1H)-sulfonamide class. This compound integrates a cyclopropanecarboxamide moiety linked via an ethyl spacer to the sulfonamide nitrogen, a structural arrangement that distinguishes it from related benzoic acid-based inhibitors.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 922036-05-3
Cat. No. B2801397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide
CAS922036-05-3
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESC1CC1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C15H20N2O3S/c18-15(13-5-6-13)16-8-10-21(19,20)17-9-7-12-3-1-2-4-14(12)11-17/h1-4,13H,5-11H2,(H,16,18)
InChIKeyFKSPXEGZDYNVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 922036-05-3) - Structural Class and Baseline Characterization


N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 922036-05-3) is a synthetic small molecule belonging to the 3,4-dihydroisoquinoline-2(1H)-sulfonamide class [1]. This compound integrates a cyclopropanecarboxamide moiety linked via an ethyl spacer to the sulfonamide nitrogen, a structural arrangement that distinguishes it from related benzoic acid-based inhibitors [2]. While the broader scaffold is known for potent carbonic anhydrase and AKR1C3 inhibition, the specific pharmacological profile of this compound remains under-characterized in the primary literature, creating a critical evidence gap for procurement decisions.

Class 3,4-Dihydroisoquinoline-2(1H)-sulfonamide tool compound
Key structural feature Cyclopropanecarboxamide-ethyl-sulfonamide architecture; unsubstituted core
Evidence status Under-characterized pharmacologically; direct target profiling not publicly reported

Why N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide Cannot Be Interchanged with Generic Analogs


Simple substitution with other 3,4-dihydroisoquinoline-2(1H)-sulfonamides fails because minor structural modifications in this scaffold drive profound shifts in potency and isoform selectivity [1]. Published structure-activity relationship (SAR) studies demonstrate that the positioning of the carboxylate or amide group is critical, and that amide analogs can exhibit enhanced cellular efficacy beyond that predicted by enzymatic assays [2]. The specific cyclopropanecarboxamide-ethyl-sulfonamide architecture of this compound creates a unique pharmacophore whose quantitative performance cannot be assumed from the data of its nearest neighbors. Direct comparative data is required to validate any substitution.

Target Compound
Analog
Mismatch Risk
Unsubstituted dihydroisoquinoline
6,7-Dimethoxy analog (CAS 922120-26-1)
Methoxy groups alter electron density and hydrogen bonding; class-level SAR indicates distinct inhibitory profiles may emerge
Cyclopropanecarboxamide (amide linker)
Benzoic acid-based AKR1C3 inhibitor
Amide vs carboxylate affects cellular permeability and target engagement; published SAR shows amide analogs can exhibit different cellular response profiles
Cyclopropane terminal group
Butyramide analog (linear n-propyl)
Conformational restriction and metabolic stability may differ; cyclopropane is a known metabolic soft spot modulator, but direct data is absent

Quantitative Differentiation Evidence for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide


Structural Differentiation from 6,7-Dimethoxy Analog (CAS 922120-26-1): Absence of Electron-Donating Methoxy Groups

The target compound lacks the 6,7-dimethoxy substitution present on the dihydroisoquinoline ring of its close analog N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide (CAS 922120-26-1). In related kinase inhibitor scaffolds, methoxy groups significantly alter electron density and hydrogen-bonding capacity, directly modulating target affinity [1]. No direct head-to-head biochemical comparison exists between the target compound and this analog, but class-level SAR indicates that this structural difference is a key driver of differential inhibitory profiles. This distinction is critical for researchers studying structure-selectivity relationships.

Structural difference: no 6,7-dimethoxy substitution
Class-level inference
Unsubstituted dihydroisoquinoline vs 6,7-dimethoxy analog (CAS 922120-26-1); no quantitative comparative data available
Distinct electronic/steric profile may support pharmacophore core studies
Experimental target engagement data required to confirm selectivity differences
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Amide Linker Differentiation from Benzoic Acid AKR1C3 Inhibitors: Potential for Enhanced Cellular Potency

Unlike the well-characterized AKR1C3 inhibitor 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (a carboxylate-containing lead), the target compound incorporates an ethyl-linked cyclopropanecarboxamide. Published SAR indicates that amide analogues of this lead series were more effective in cellular assays than predicted by their enzymatic IC50 values [1]. While no direct IC50 data is available for the target compound, its amide architecture positions it within the pharmacophore class that demonstrated superior cellular target engagement. This represents a key differentiation from the acid-based lead series for projects requiring cell-active probes.

Amide linker vs benzoic acid AKR1C3 inhibitor
Class-level inference
Amide analogues reported to be more effective in cellular assays than predicted by enzymatic IC50; no specific fold-change for this compound
May support investigation of cellular target engagement over isolated enzymatic inhibition
Cellular assay data for this exact compound not publicly available
Cancer Biology Enzymatic Assay Cellular Pharmacology

Cyclopropanecarboxamide vs. Butyramide Terminal Group: Impact on Conformational Rigidity and Metabolic Stability

Comparison with the structurally analogous N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide reveals a key difference in the terminal amide: a cyclopropane ring versus a linear n-propyl chain. Cyclopropyl groups are known in medicinal chemistry to confer enhanced metabolic stability and conformational restriction relative to linear alkyl chains, often improving pharmacokinetic profiles [1]. No direct metabolic stability or PK data for the target compound is publicly available, but the cyclopropane moiety is a recognized structural handle for tuning these parameters. This offers a theoretical differentiation point for lead optimization programs.

Cyclopropane vs butyramide terminal group
Class-level inference
Cyclopropane ring may confer enhanced metabolic stability and conformational restriction relative to linear alkyl chain (qualitative medicinal chemistry principle)
Potential to tune PK endpoints in lead optimization; requires experimental validation
No direct metabolic stability or PK data for this compound reported
Pharmacokinetics Metabolic Stability Drug Design

Procurement-Driven Application Scenarios for N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopropanecarboxamide


Chemical Probe for Investigating Unsubstituted Dihydroisoquinoline Sulfonamide Pharmacophores

This compound is uniquely suited as a chemical probe to study the contribution of an unsubstituted 3,4-dihydroisoquinoline core to target binding. The lack of 6,7-dimethoxy groups, present in many analogs, minimizes confounding electronic effects, allowing researchers to isolate the role of the core scaffold in carbonic anhydrase [1] or AKR1C3 [2] enzyme interactions.

Lead Optimization Scaffold for Amide-Based Kinase or Reductase Inhibitors

The compound serves as a starting point for lead optimization efforts targeting kinases or aldo-keto reductases. Its amide linker architecture is associated with improved cellular potency over carboxylate leads in the AKR1C3 series [2], and the cyclopropanecarboxamide offers a synthetic handle for further modulation of pharmacokinetic properties.

Comparative Selectivity Profiling Against Methoxy-Substituted Analogs

Procurement of this compound alongside its 6,7-dimethoxy analog (CAS 922120-26-1) enables direct, head-to-head selectivity profiling across a panel of carbonic anhydrase isoforms or related targets. Such comparative studies are essential for establishing the structure-selectivity relationships that guide the selection of a clinical candidate.

Application
Selection Property
Validation Focus
Pharmacophore core investigation
Unsubstituted dihydroisoquinoline scaffold
Target engagement without methoxy-group confounding
Lead optimization: amide-based inhibitor design
Amide linker architecture
Cellular target engagement vs enzymatic inhibition
Selectivity profiling vs methoxy-substituted analogs
Structural comparator set
Isoform selectivity panel and metabolic stability comparison
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